

AS-1669058: A Potent GPR119 Agonist with Limited Public Cross-Reactivity Data

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Compound of Interest

Compound Name: AS-1669058

Cat. No.: B605603

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For researchers, scientists, and drug development professionals, **AS-1669058** has been identified as a potent agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.^{[1][2]} While extensive data highlights its efficacy in stimulating insulin secretion in a glucose-dependent manner, a comprehensive public profile of its cross-reactivity with other receptors is not readily available. This guide provides a summary of the known activity of **AS-1669058**, details the experimental methods used for its characterization, and outlines the standard procedures for assessing receptor cross-reactivity.

Potency and Efficacy of AS-1669058 at GPR119

AS-1669058 has demonstrated significant potency in activating GPR119, leading to downstream effects relevant to glucose homeostasis. The primary mechanism of action involves the activation of the Gs alpha subunit (G α s), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.^[1]

Assay Type	Cell Line/System	Key Parameter	Value
Insulin Secretion	HIT-T15 (hamster pancreatic β -cell line)	EC ₅₀ (at 16.8 mM glucose)	1.8 nM
Insulin Secretion	Isolated Rat Pancreatic Islets	Significant increase at 1 μ M (at 16.7 mM glucose)	-
Human Insulin Promoter Activity	NIT-1 cells	Fold Increase	~2.5-fold at 1 μ M

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the characterization of **AS-1669058**.[\[1\]](#)

Measurement of Insulin Secretion

Objective: To determine the effect of **AS-1669058** on glucose-stimulated insulin secretion (GSIS).

Cell Culture:

- HIT-T15 cells: Maintained in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
- Rat Pancreatic Islets: Isolated from Wistar rats by collagenase digestion of the pancreas.

Procedure:

- Cells or islets are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
- The buffer is replaced with fresh KRBB containing either 2.8 mM or 16.7 mM glucose, along with varying concentrations of **AS-1669058** or vehicle control.
- Incubation is carried out for 2 hours at 37°C.

- The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

Measurement of Intracellular cAMP

Objective: To assess the activation of the Gs signaling pathway by **AS-1669058**.

Cell Culture:

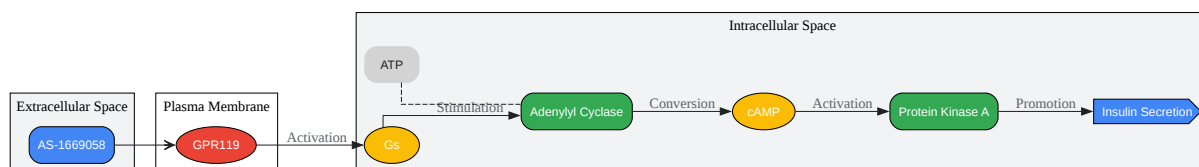
- HEK293 cells stably expressing human GPR119 are typically used.

Procedure:

- Cells are seeded in 96-well plates and cultured to near confluency.
- The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
- **AS-1669058** at various concentrations is added to the wells.
- Following incubation, the cells are lysed.
- The intracellular cAMP concentration is determined using a competitive immunoassay kit, often employing fluorescence resonance energy transfer (FRET) or enzyme-fragment complementation.

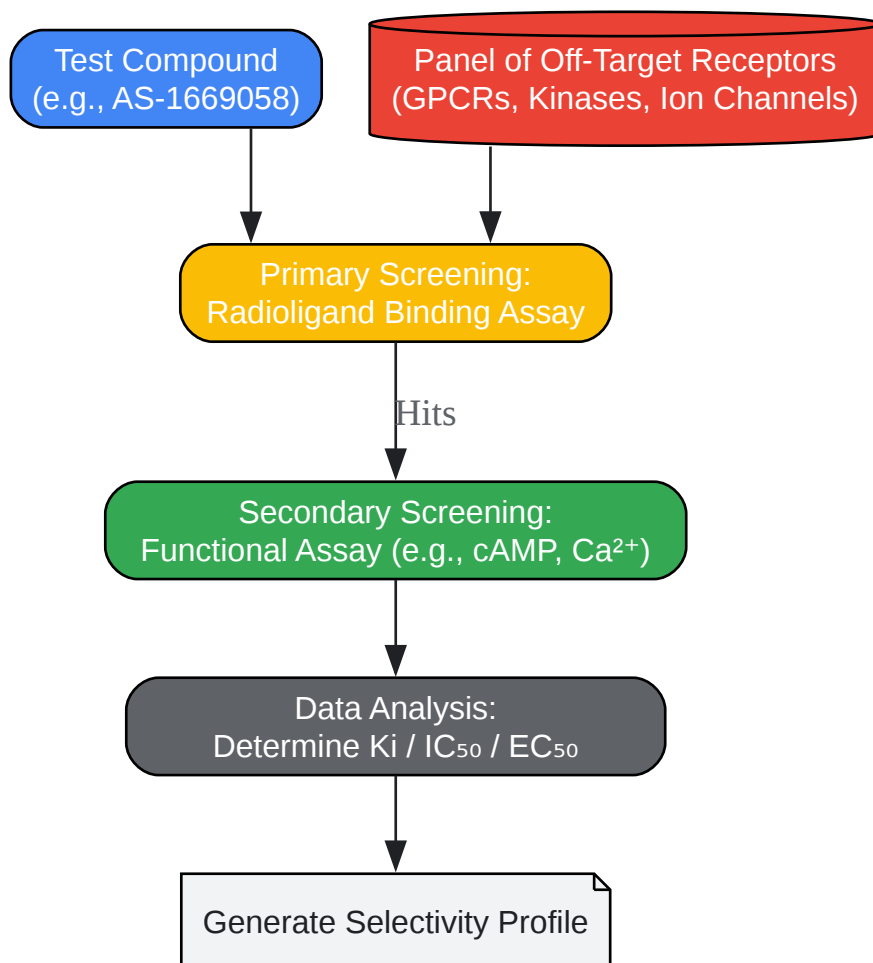
GPR119 Signaling Pathway and a Standard Cross-Reactivity Workflow

To visualize the mechanism of action and the standard process for evaluating selectivity, the following diagrams are provided.



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Caption: GPR119 signaling pathway initiated by **AS-1669058**.



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Caption: General workflow for assessing compound cross-reactivity.

Conclusion

AS-1669058 is a potent and effective GPR119 agonist with demonstrated effects on insulin secretion.[1][2] While its high potency at its primary target is well-documented, the lack of publicly available, comprehensive cross-reactivity data against a broad panel of other receptors necessitates careful interpretation of its overall selectivity. The experimental protocols provided herein offer a foundation for further investigation into the pharmacological profile of **AS-1669058** and similar compounds. Researchers are encouraged to perform comprehensive selectivity profiling to fully characterize the off-target interaction potential of this and other novel GPR119 agonists.

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References

- 1. Novel GPR119 agonist AS1669058 potentiates insulin secretion from rat islets and has potent anti-diabetic effects in ICR and diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jair.repo.nii.ac.jp [jair.repo.nii.ac.jp]
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